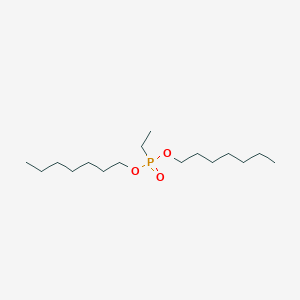
Diheptyl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an ethyl group and two heptyl chains. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of triethyl phosphite with heptyl bromide under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency . Additionally, the use of bromotrimethylsilane for silyldealkylation followed by desilylation with water or methanol is a common method for producing phosphonates .
Chemical Reactions Analysis
Types of Reactions
Diheptyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethyl or heptyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diheptyl ethylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diheptyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial or antiviral activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but with shorter alkyl chains.
Dimethyl methylphosphonate: Contains methyl groups instead of heptyl chains.
Diethyl phenylphosphonate: Features a phenyl group instead of heptyl chains.
Uniqueness
Diheptyl ethylphosphonate is unique due to its longer heptyl chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity and increase its effectiveness as a flame retardant and plasticizer .
Properties
CAS No. |
6163-81-1 |
|---|---|
Molecular Formula |
C16H35O3P |
Molecular Weight |
306.42 g/mol |
IUPAC Name |
1-[ethyl(heptoxy)phosphoryl]oxyheptane |
InChI |
InChI=1S/C16H35O3P/c1-4-7-9-11-13-15-18-20(17,6-3)19-16-14-12-10-8-5-2/h4-16H2,1-3H3 |
InChI Key |
RBPHHEPCSXTUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(CC)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















